molecular formula C8H6BrFO2 B180106 2-Bromo-6-fluoro-3-methoxybenzaldehyde CAS No. 154650-22-3

2-Bromo-6-fluoro-3-methoxybenzaldehyde

Cat. No. B180106
M. Wt: 233.03 g/mol
InChI Key: KJXBFVPVUAXWKZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride, and a methoxy at 2-, 6-, and 3-positions respectively . It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .


Synthesis Analysis

This compound is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases . To construct benzosuberone cores, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 .


Chemical Reactions Analysis

In the construction of benzosuberone cores, 2-Bromo-6-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It is also used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-fluoro-3-methoxybenzaldehyde is 233.03 g/mol . It is a solid at room temperature . The exact mass and monoisotopic mass are 231.95352 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

  • Organic Chemistry Synthesis

    • This compound is often used as a chemical reagent in organic chemistry .
    • It can be involved in various reactions for the synthesis of different organic compounds .
  • Material Science

    • This compound can also be used in the creation of new materials .
    • The specific materials and the methods of creation would depend on the particular reactions it’s involved in .
  • PIM Kinase Inhibitors

    • 2-Fluoro-3-methoxybenzaldehyde is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .
    • These are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .
  • Porphyrin Synthesis

    • 2-Fluoro-5-methoxybenzaldehyde, a similar compound, is used in the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin .
  • Chemical Research

    • This compound is often used for R&D purposes .
    • It’s typically used as a chemical reagent in various research applications .
  • Chemical Synthesis

    • It can be used in the synthesis of other complex organic compounds .
    • The specific compounds and the methods of synthesis would depend on the particular reactions it’s involved in .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-6-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBFVPVUAXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-methoxybenzaldehyde

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